molecular formula C11H15Br2NO3S B12200765 [(2,5-Dibromophenyl)sulfonyl](3-ethoxypropyl)amine

[(2,5-Dibromophenyl)sulfonyl](3-ethoxypropyl)amine

Cat. No.: B12200765
M. Wt: 401.12 g/mol
InChI Key: WGXYTCXFOBJCGY-UHFFFAOYSA-N
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Description

(2,5-Dibromophenyl)sulfonylamine is an organic compound characterized by the presence of bromine, sulfonyl, and ethoxypropyl groups attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dibromophenyl)sulfonylamine typically involves multiple steps, starting with the bromination of phenyl compounds followed by sulfonylation and subsequent attachment of the ethoxypropylamine group. Common synthetic routes include:

    Sulfonylation: The addition of a sulfonyl group to the brominated phenyl compound using sulfonyl chlorides in the presence of a base such as pyridine.

    Amine Attachment: The final step involves the reaction of the sulfonylated compound with 3-ethoxypropylamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of (2,5-Dibromophenyl)sulfonylamine may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dibromophenyl)sulfonylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2,5-Dibromophenyl)sulfonylamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,5-Dibromophenyl)sulfonylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The bromine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

(2,5-Dibromophenyl)sulfonylamine can be compared with other sulfonyl-containing compounds such as sulfonamides and sulfonyl fluorides. These compounds share similar structural features but differ in their reactivity and applications. For example:

    Sulfonamides: Commonly used as antibiotics and have a different mechanism of action.

    Sulfonyl Fluorides: Known for their use in click chemistry and as enzyme inhibitors.

Properties

Molecular Formula

C11H15Br2NO3S

Molecular Weight

401.12 g/mol

IUPAC Name

2,5-dibromo-N-(3-ethoxypropyl)benzenesulfonamide

InChI

InChI=1S/C11H15Br2NO3S/c1-2-17-7-3-6-14-18(15,16)11-8-9(12)4-5-10(11)13/h4-5,8,14H,2-3,6-7H2,1H3

InChI Key

WGXYTCXFOBJCGY-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br

Origin of Product

United States

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